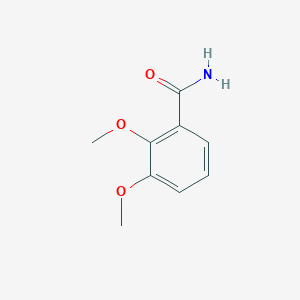

2,3-Dimethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYIZAANGZBOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277438 | |

| Record name | 2,3-Dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521-39-7 | |

| Record name | 2,3-Dimethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1521-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 2353 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Veratramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Veratramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHOXYBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the CNS Mechanism of Action of 2,3-Dimethoxybenzamide

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 2,3-Dimethoxybenzamide within the central nervous system (CNS). Synthesizing data from preclinical research, this document elucidates the molecular, cellular, and systemic effects of this compound, with a primary focus on its interaction with the dopaminergic system. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychopharmacology and the development of novel CNS-active agents. We will delve into its primary molecular target, the dopamine D2 receptor, the subsequent downstream signaling cascades, and the key experimental methodologies used to characterize its pharmacological profile.

Introduction: The Benzamide Class and this compound

The substituted benzamides are a significant class of chemical compounds that have yielded numerous clinically important drugs, particularly in the realm of antipsychotics.[1] Structurally characterized by a carboxamide group attached to a benzene ring, variations in the substitution pattern on the aromatic ring and the amine moiety of the amide group give rise to a diverse range of pharmacological activities.

This compound serves as a foundational scaffold for a number of high-affinity ligands for CNS dopamine D2 receptors.[2] Its core structure is a key determinant of its interaction with its primary molecular target. Understanding the mechanism of action of this core structure is fundamental to the rational design of novel therapeutic agents with improved efficacy and side-effect profiles. This guide will provide a detailed exploration of the molecular and cellular pharmacology of this compound and its derivatives, establishing a framework for its potential therapeutic applications and future research directions.

Primary Molecular Target: The Dopamine D2 Receptor

The principal mechanism of action of this compound and its derivatives in the CNS is their interaction with the dopamine D2 receptor.[2] The D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key regulator of dopaminergic neurotransmission and is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia.[3]

Binding Affinity and Antagonistic Activity

Functionally, these benzamide derivatives act as antagonists at the D2 receptor.[1][4] This means they bind to the receptor but do not elicit the intracellular signaling cascade that is normally triggered by the endogenous ligand, dopamine. By occupying the dopamine binding site, they block the effects of dopamine, which is a key mechanism for the therapeutic action of antipsychotic drugs.[5]

Table 1: Comparative Binding Affinities of Benzamide Derivatives at the Dopamine D2 Receptor

| Compound | Radioligand | Ki (nM) | Source |

|---|---|---|---|

| (Fluoroethyl)salicylamide derivative of this compound | [3H]spiperone | Potent, specific values proprietary | [2] |

| (Fluoropropyl)salicylamide derivative of this compound | [3H]spiperone | Potent, specific values proprietary | [2] |

| Amisulpride | [3H]-Raclopride | 2.8 | [6] |

| Haloperidol | [3H]-Spiperone | 1.55 | [6] |

| Risperidone | [3H]-Spiperone | 3.13 |[6] |

Note: Specific Ki values for this compound are not publicly available. The data for derivatives and related benzamides are provided for comparative purposes.

Downstream Signaling Pathways of D2 Receptor Antagonism

The antagonism of the dopamine D2 receptor by this compound initiates a cascade of intracellular signaling events. D2 receptors are canonically coupled to the Gi/o family of inhibitory G proteins.

The cAMP/PKA/DARPP-32 Signaling Cascade

Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[7] Consequently, the activity of Protein Kinase A (PKA) is reduced.

By acting as an antagonist, this compound blocks this inhibitory effect of dopamine. This leads to a disinhibition of adenylyl cyclase, resulting in an increase in cAMP levels and subsequent activation of PKA.[5]

A key downstream effector of PKA in dopaminoceptive neurons, particularly the medium spiny neurons of the striatum, is the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).[1][5] PKA phosphorylates DARPP-32 at the Threonine-34 residue.[4][8] Phosphorylated DARPP-32 (pDARPP-32) is a potent inhibitor of Protein Phosphatase-1 (PP-1).[5] The inhibition of PP-1 by pDARPP-32 amplifies the effects of PKA by preventing the dephosphorylation of other PKA substrates, thereby modulating neuronal excitability and gene expression.

The antagonistic action of this compound at D2 receptors is therefore predicted to increase the phosphorylation of DARPP-32 at Thr34.[5]

Caption: Experimental Workflow for Characterization.

In Vivo Studies

The in vivo efficacy of benzamide compounds is often assessed in rodent models that are predictive of antipsychotic activity. These can include:

-

Apomorphine- or Amphetamine-Induced Hyperlocomotion: D2 antagonists can block the increase in locomotor activity induced by dopamine agonists.

-

Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in PPI are observed in schizophrenic patients, and this deficit can be reversed by antipsychotic drugs.

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. [3][9][10] Protocol:

-

Probe Implantation: Surgically implant a microdialysis probe into a target brain region, such as the striatum or nucleus accumbens.

-

Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

-

Sample Collection: Collect the dialysate, which contains a fraction of the extracellular molecules from the surrounding tissue.

-

Drug Administration: Administer the test compound (this compound) systemically or locally through the probe (retrodialysis).

-

Neurochemical Analysis: Analyze the dialysate samples for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: D2 receptor antagonists are expected to increase extracellular dopamine levels by blocking presynaptic D2 autoreceptors that normally inhibit dopamine release. [9][10]

Conclusion and Future Directions

This compound represents a core scaffold for a class of potent dopamine D2 receptor antagonists. Its mechanism of action in the CNS is primarily driven by its ability to block D2 receptors, leading to a disinhibition of the cAMP/PKA/DARPP-32 signaling pathway. This action is consistent with the established mechanism of many antipsychotic drugs.

Future research should focus on several key areas to fully elucidate the potential of this compound and its derivatives:

-

Determination of Specific Pharmacological Parameters: Obtaining precise Ki and IC50 values for this compound at the D2 receptor is essential for a complete understanding of its potency.

-

Serotonin Receptor Profiling: A comprehensive screening of this compound against a panel of serotonin receptors is crucial to determine its selectivity and potential for an "atypical" antipsychotic profile.

-

In Vivo Behavioral and Neurochemical Studies: Characterizing the effects of this compound in established animal models of psychosis and measuring its impact on dopamine release in vivo will be critical for validating its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold can lead to the identification of novel compounds with optimized affinity, selectivity, and pharmacokinetic properties.

By addressing these research questions, the scientific community can build upon the foundational understanding of this compound's mechanism of action to develop the next generation of CNS therapeutics.

References

- Svenningsson, P., Nishi, A., Fisone, G., Girault, J. A., Nairn, A. C., & Greengard, P. (2000). The role of DARPP-32 in the actions of psychostimulants. Trends in Pharmacological Sciences, 21(6), 223-231.

-

Nishi, A., Bibb, J. A., Snyder, G. L., Higashi, H., Nairn, A. C., & Greengard, P. (1997). Bidirectional regulation of DARPP-32 phosphorylation by dopamine. Journal of Neuroscience, 17(21), 8147-8155. [Link]

-

Nishi, A., Bibb, J. A., Snyder, G. L., Higashi, H., Nairn, A. C., & Greengard, P. (1997). Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine. Proceedings of the National Academy of Sciences of the United States of America, 94(21), 11442–11447. [Link]

- Nishi, A., Bibb, J. A., Snyder, G. L., Higashi, H., Nairn, A. C., & Greengard, P. (1997). Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine. Journal of Biological Chemistry, 272(47), 29577-29582.

-

Synaptic Systems. (n.d.). Protocol for DARPP32 Antibody (Cat. No. 382 003) Western Blot (WB) AP Detection. Retrieved from [Link]

-

Synaptic Systems. (n.d.). Protocol for DARPP32 Antibody (Cat. No. 382 005) Western Blot (WB) ECL Detection. Retrieved from [Link]

- Imperato, A., & Di Chiara, G. (1988). Behavioural and biochemical studies with the benzamide sulpiride in rats. Journal of Neural Transmission, 72(3), 185-197.

- Smialowska, M., & Szewczyk, B. (1996). Effects of intrastriatal infusion of D2 and D3 dopamine receptor preferring antagonists on dopamine release in rat dorsal striatum (in vivo microdialysis study). Polish Journal of Pharmacology, 48(3), 251-258.

-

Bishop, J. E., Mathis, C. A., Gerdes, J. M., Whitney, J. M., Eaton, A. M., & Mailman, R. B. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry, 34(5), 1612-1624. [Link]

-

Li, M., & He, L. (2017). The involvement of DARPP-32 in the pathophysiology of schizophrenia. Oncotarget, 8(42), 73135–73146. [Link]

-

Micheli, F., Tassone, G., De Benedetti, F., Ghelardini, C., & Di Cesare Mannelli, L. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega, 4(8), 13246–13254. [Link]

-

Michelle, M. (2011). Same or different? An exploration of the behavioral effects of benzamides. Mexican Journal of Behavior Analysis, 6(2), 137–155. [Link]

-

Bello, E. P., Mateo, Y., Gelman, D. M., Noaín, D., Shin, J. H., & Greengard, P. (2011). Changes in Extracellular Dopamine Induced by Morphine and Cocaine: Crucial Control by D2 Receptors. Journal of Neuroscience, 31(42), 15050–15060. [Link]

-

Micheli, F., Tassone, G., De Benedetti, F., Ghelardini, C., & Di Cesare Mannelli, L. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega, 4(8), 13246–13254. [Link]

- Hauber, W., & Fuchs, D. (2003). Reverse microdialysis of a dopamine D2 receptor antagonist alters extracellular adenosine levels in the rat nucleus accumbens. Neuroscience Letters, 348(3), 183-186.

-

Reitz, A. B., Baxter, E. W., Codd, E. E., Davis, C. B., Jordan, A. D., Maryanoff, B. E., Maryanoff, C. A., McDonnell, M. E., Powell, E. T., Renzi, M. J., Schott, M. R., Scott, M. K., Shank, R. P., & Vaught, J. L. (1998). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of Medicinal Chemistry, 41(12), 2049-2059. [Link]

-

Bungay, P. M., Newton-Vinson, P., Isele, W., Goiny, M., & Lada, M. W. (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry, 86(4), 932-946. [Link]

-

Benoit-Marand, M., Borrelli, E., & Gonon, F. (2001). Inhibition of Dopamine Release Via Presynaptic D2 Receptors: Time Course and Functional Characteristics In Vivo. Journal of Neuroscience, 21(23), 9134–9141. [Link]

-

ResearchGate. (n.d.). Binding affinities for D 2 , 5-HT 1A and 5-HT 2A receptors of compounds 22–33 a. Retrieved from [Link]

-

Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 51(6), 1111–1123. [Link]

-

Allen, J. A., Roth, B. L., & Giguere, P. M. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(15), 6396–6411. [Link]

-

ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Retrieved from [Link]

-

Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]

-

Le Foll, B., & Goldberg, S. R. (2009). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Addiction Biology, 14(2), 117-133. [Link]

-

Johnson, D. N., Hlasta, D. J., & Mattson, R. J. (2017). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. ACS Chemical Neuroscience, 8(1), 165–177. [Link]

-

Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). Dopamine D2 receptor dimer and its interaction with homobivalent antagonists: homology modeling, docking and molecular dynamics. Retrieved from [Link]

-

Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]

- Kung, H. F., Guo, Y. Z., & Chumpradit, S. (1991). Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents. Journal of Medicinal Chemistry, 34(8), 2382-2387.

-

Di Matteo, V., Di Giovanni, G., Di Mascio, M., & Esposito, E. (2001). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. CNS Spectrums, 6(9), 764-774. [Link]

- Kim, D., & Kim, D. (2006). Classification of dopamine, serotonin, and dual antagonists by decision trees.

-

Maramai, S., & Carli, M. (2017). The First Negative Allosteric Modulator for Dopamine D2 and D3 Receptors, SB269652 May Lead to a New Generation of Antipsychotic Drugs. Molecules, 22(3), 421. [Link]

- Campiani, G., Morelli, E., & Nacci, V. (2000). Synthesis and Dopamine D2-like Receptor Binding Affinity of Substituted 5-phenyl-pyrrole-3-carboxamides. Archiv der Pharmazie, 333(11), 367-374.

-

Gutticar, D., Montanari, D., & Capelli, A. M. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7687. [Link]

-

He, D., & Xi, Z. X. (2018). Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders. Frontiers in Psychiatry, 9, 51. [Link]

Sources

- 1. jneurosci.org [jneurosci.org]

- 2. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio.uni-stuttgart.de [bio.uni-stuttgart.de]

- 4. Bidirectional regulation of DARPP-32 phosphorylation by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of intrastriatal infusion of D2 and D3 dopamine receptor preferring antagonists on dopamine release in rat dorsal striatum (in vivo microdialysis study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Changes in Extracellular Dopamine Induced by Morphine and Cocaine: Crucial Control by D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,3-Dimethoxybenzamide and its Advanced Application in the Synthesis of the Antipsychotic Agent Cariprazine

For Researchers, Scientists, and Drug Development Professionals

This document will first briefly cover the properties of 2,3-Dimethoxybenzamide and then transition to a comprehensive analysis of Cariprazine. We will delve into its synthesis, unique pharmacological profile, and its application in neuroscience research, supported by detailed experimental protocols and data.

Part 1: this compound - A Key Synthetic Building Block

This compound is a substituted benzamide derivative.[1][2] While some research has explored the synthesis and antimicrobial properties of various substituted benzamide derivatives, this compound itself is not extensively studied for direct biological activity.[1][3][4] Instead, its utility in the pharmaceutical industry is as a crucial starting material or intermediate in the synthesis of more complex molecules.[][6][] The presence of the methoxy and amide functional groups on the benzene ring makes it a versatile scaffold for building intricate molecular architectures required for specific pharmacological targets.

Part 2: From Intermediate to Active Pharmaceutical Ingredient - The Synthesis of Cariprazine

A prime example of the utility of a seemingly simple intermediate is the synthesis of Cariprazine, a potent antipsychotic medication.[8][9][10][11][12] The synthesis of Cariprazine from its precursor involves a multi-step process where the initial benzamide structure is elaborated to create a molecule with high affinity and specificity for its biological targets.

Illustrative Synthetic Pathway

The synthesis of Cariprazine can be achieved through various patented methods. A common route involves the acylation of a precursor amine with dimethylcarbamoyl chloride.[8][9][10][11][12] While the specific precursors to this compound are not detailed in the provided results, the overall synthetic logic involves building complexity from simpler, commercially available starting materials.

Caption: Generalized synthetic route from starting materials to Cariprazine.

Part 3: Cariprazine - A Third-Generation Antipsychotic

Cariprazine is a third-generation, or atypical, antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[13][14][15] It is also under investigation for major depressive disorder.[13][15] What sets Cariprazine apart from many other antipsychotics is its unique pharmacological profile.[14]

Mechanism of Action

Cariprazine functions as a partial agonist at dopamine D2 and D3 receptors, with a notable preference and high affinity for the D3 receptor.[13][14][16][17] It also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[13][15][16]

The partial agonism at D2 and D3 receptors means that Cariprazine can modulate dopaminergic activity, acting as an antagonist in a hyperdopaminergic state (as seen in psychosis) and as an agonist in a hypodopaminergic state (thought to be associated with negative and cognitive symptoms of schizophrenia).[15][16] Its high affinity for the D3 receptor is a distinguishing feature, as D3 receptors are concentrated in brain regions associated with cognition, mood, and motivation.[18][19] This D3-preferring profile may contribute to its efficacy against the negative and cognitive symptoms of schizophrenia, which are often poorly addressed by other antipsychotics.[18][20]

Caption: Receptor binding profile and mechanism of action of Cariprazine.

Receptor Binding Affinity

The selectivity and affinity of a ligand for its receptor are critical determinants of its pharmacological effect. The binding affinity is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher affinity.

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D3 | 0.085[17] |

| Dopamine D2 | 0.49 (D2L), 0.69 (D2S)[17] |

| Serotonin 5-HT1A | 3.0[19] |

This table summarizes representative Ki values from the literature. Actual values may vary depending on the experimental conditions.

Part 4: Research Applications and Experimental Protocols

Cariprazine's unique receptor profile makes it a valuable tool for neuroscience research, particularly in studies of schizophrenia, bipolar disorder, and cognitive dysfunction.[21]

In Vitro Characterization of Dopamine Receptor Ligands

Objective: To determine the binding affinity and functional activity of a test compound like Cariprazine at dopamine D2 and D3 receptors.

1. Receptor Binding Assays (Radioligand Displacement)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of its binding affinity (Ki).[22]

-

Materials:

-

Cell membranes expressing human dopamine D2 or D3 receptors.

-

Radioligand (e.g., [3H]spiperone for D2, [3H]-(+)-PHNO for D3).

-

Test compound (Cariprazine) at various concentrations.

-

Assay buffer, scintillation fluid, filter plates, and a scintillation counter.

-

-

Protocol:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, incubate the cell membranes, radioligand, and either the test compound or vehicle.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.

-

Wash the filters to remove non-specific binding.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[22]

-

2. Functional Assays (e.g., cAMP Measurement or Reporter Gene Assay)

These assays determine whether a compound acts as an agonist, antagonist, or partial agonist at a G-protein coupled receptor like the dopamine receptors.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assays: These are commonly used to measure second messenger levels (like cAMP) or protein-protein interactions following receptor activation.[23][24][25]

-

Dopamine Release Assays: Cell-based assays, for example using PC12 cells, can qualitatively or quantitatively measure dopamine release in response to receptor ligands.[26]

Preclinical In Vivo Models

Animal models are essential for evaluating the antipsychotic potential and side effect profile of new compounds.[27][28][29][30][31]

1. Models of Antipsychotic Efficacy

-

Amphetamine- or PCP-Induced Hyperlocomotion: Psychostimulants like amphetamine or NMDA receptor antagonists like phencyclidine (PCP) induce hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia.[28][30] The ability of a test compound to reverse this hyperlocomotion is predictive of antipsychotic efficacy.

-

Protocol:

-

Acclimate rodents to an open-field arena.

-

Administer the test compound (Cariprazine) or vehicle.

-

After a pre-treatment period, administer the psychostimulant.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system.

-

Compare the activity of the drug-treated group to the vehicle-treated group.[22]

-

-

-

Prepulse Inhibition (PPI) of the Startle Response: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[30] The ability of a drug to restore PPI deficits induced by psychotomimetics is a predictor of antipsychotic activity.

2. Models for Negative and Cognitive Symptoms

-

Novel Object Recognition Test: This test assesses learning and memory, which are cognitive domains often impaired in schizophrenia. Cariprazine has been shown to improve performance in such tasks.[21]

-

Social Interaction Test: A reduction in social interaction in rodents can model the social withdrawal seen in the negative symptoms of schizophrenia.

3. Models for Side Effects

-

Catalepsy Test: This test is used to predict the likelihood of a compound inducing extrapyramidal side effects (motor symptoms similar to Parkinson's disease).[27] The test measures the time an animal remains in an externally imposed awkward posture.

Part 5: Clinical Significance and Future Directions

The development of Cariprazine, facilitated by the use of chemical intermediates like this compound, represents a significant advancement in the treatment of severe mental illnesses. Its efficacy in treating not only the positive symptoms but also the challenging negative and cognitive symptoms of schizophrenia offers a broader spectrum of therapeutic benefits.[16][32][33]

Clinical trials have demonstrated Cariprazine's ability to significantly reduce scores on the Positive and Negative Syndrome Scale (PANSS) and the Montgomery-Åsberg Depression Rating Scale (MADRS) in patients with schizophrenia and bipolar depression, respectively.[13][32][33] Positron Emission Tomography (PET) studies in patients with schizophrenia have confirmed its high D3 receptor occupancy even at low doses.[18][34]

Future research will likely focus on further elucidating the role of D3 receptor modulation in the therapeutic effects of Cariprazine and exploring its potential in other psychiatric and neurological disorders where dopaminergic dysregulation is implicated, such as in patients with co-occurring substance use disorders.[14][35]

References

-

A Brief Review of Cariprazine | American Journal of Psychiatry Residents' Journal. (2024, March 1). American Journal of Psychiatry Residents' Journal. [Link]

-

Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. (2021, April 11). Psychopharmacology Institute. [Link]

-

Animal models for predicting the efficacy and side effects of antipsychotic drugs. (n.d.). SciELO. [Link]

-

Girgis, R. R., Slifstein, M., D'Souza, D., Lee, Y., Periclou, A., Ghanem, D., ... & Abi-Dargham, A. (2016). Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO. Neuropsychopharmacology, 41(12), 2889-2896. [Link]

-

A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia. (2024, April 22). PubMed Central. [Link]

-

Cariprazine. (n.d.). Wikipedia. [Link]

-

A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia. (n.d.). Semantic Scholar. [Link]

-

Girgis, R. R., Slifstein, M., D'Souza, D., Lee, Y., Periclou, A., Ghanem, D., ... & Abi-Dargham, A. (2016). Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO. PubMed. [Link]

-

Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. (n.d.). PubMed Central. [Link]

-

Screening of antipsychotic drugs in animal models. (n.d.). Tel Aviv University. [https://www.tau.ac.il/~ Weiner/publications/2000-CNS%20Drug%20Reviews.pdf]([Link]~ Weiner/publications/2000-CNS%20Drug%20Reviews.pdf)

-

Preclinical models of antipsychotic drug action. (n.d.). PubMed Central. [Link]

-

What biological receptors are targeted by Vraylar (cariprazine)? (2025, November 21). Dr. Oracle. [Link]

-

El-Mallakh, R. S., & Vieta, E. (2016). Update on schizophrenia and bipolar disorder: focus on cariprazine. Neuropsychiatric disease and treatment, 12, 1815. [Link]

-

The role of the D3 dopamine receptor and its partial agonist cariprazine in patients with schizophrenia and substance use disorder. (n.d.). Taylor & Francis Online. [Link]

-

Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (n.d.). MDPI. [Link]

-

Behavioral animal models of antipsychotic drug actions. (n.d.). Semantic Scholar. [Link]

-

Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight. (2023, May 17). PubMed. [Link]

-

Evaluation of the Effect of Cariprazine on Memory and Cognition in Experimental Rodent Models. (n.d.). PubMed Central. [Link]

-

Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. (2019, November 20). PubMed Central. [Link]

-

Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. (2023, April 27). Preprints.org. [Link]

- Synthesis method of cariprazine. (n.d.).

-

SYNTHESIS METHOD FOR CARIPRAZINE. (2024, May 29). European Patent Office. [Link]

-

Stahl, S. M. (2016). Mechanism of action of cariprazine. CNS Spectrums, 21(2), 123-127. [Link]

-

The efficacy of cariprazine on cognition: a post hoc analysis from phase II/III clinical trials in bipolar mania, bipolar depression, and schizophrenia. (2022, February 23). CNS Spectrums. [Link]

- Synthesis method for cariprazine. (n.d.).

-

Mathis, C. A., Gerdes, J. M., Shulgin, A. T., & Sargent, T. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of medicinal chemistry, 34(5), 1612-1624. [Link]

- Synthesis method for cariprazine. (n.d.).

-

Cariprazine in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential. (2024, August 14). PubMed Central. [Link]

-

Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. (2025, August 7). ResearchGate. [Link]

-

SYNTHESIS METHOD FOR CARIPRAZINE. (2019, August 6). European Patent Office. [Link]

-

Spectroscopic properties and preparation of some this compound derivatives. (n.d.). GCRIS. [Link]

-

New pyridobenzodiazepine derivatives as potential antipsychotics: synthesis and neurochemical study. (n.d.). PubMed. [Link]

-

New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021, August 19). PubMed Central. [Link]

-

Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. (n.d.). MDPI. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. [Link]

-

Synthesis of 2-(3-aminopropyl)benzopyrans as potential antipsychotic agents targeting D2/D3 and 5-HT2A receptors. (n.d.). ResearchGate. [Link]

- Sulfamoyl benzamide derivatives and methods of their use. (n.d.).

-

Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.). Sumitomo Chemical. [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (n.d.). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. GCRIS [gcris.pau.edu.tr]

- 3. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties | MDPI [mdpi.com]

- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

- 6. scbt.com [scbt.com]

- 8. CN110872262A - Synthesis method of cariprazine - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. WO2020042876A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]

- 11. EP3845523A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. psychiatryonline.org [psychiatryonline.org]

- 14. psychscenehub.com [psychscenehub.com]

- 15. Cariprazine - Wikipedia [en.wikipedia.org]

- 16. A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

- 20. [PDF] A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia | Semantic Scholar [semanticscholar.org]

- 21. Evaluation of the Effect of Cariprazine on Memory and Cognition in Experimental Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. preprints.org [preprints.org]

- 26. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scielo.br [scielo.br]

- 28. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 29. people.socsci.tau.ac.il [people.socsci.tau.ac.il]

- 30. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Behavioral animal models of antipsychotic drug actions. | Semantic Scholar [semanticscholar.org]

- 32. The efficacy of cariprazine on cognition: a post hoc analysis from phase II/III clinical trials in bipolar mania, bipolar depression, and schizophrenia | CNS Spectrums | Cambridge Core [cambridge.org]

- 33. Cariprazine in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [(11)C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2,3-Dimethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical research and pharmaceutical development, the precise characterization of molecular structures is paramount. 2,3-Dimethoxybenzamide, a key intermediate in the synthesis of various biologically active compounds, demands a thorough understanding of its spectroscopic signature for unequivocal identification and quality control. This technical guide, crafted from the perspective of a Senior Application Scientist, provides a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Moving beyond a mere presentation of data, this document delves into the rationale behind spectral features, offering insights into the molecule's electronic and structural nuances. The protocols and interpretations herein are designed to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted benzene ring with a primary amide group and two methoxy groups at the C2 and C3 positions. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and for monitoring its transformations in chemical reactions.

Molecular Formula: C₉H₁₁NO₃

Molecular Weight: 181.19 g/mol

The following sections will provide a comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Each section will include tabulated data, a detailed interpretation of the spectral features, and the experimental protocols for data acquisition.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide protons, and the methoxy protons. The substitution pattern on the benzene ring will lead to a specific splitting pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.2 | Multiplet | 3H | Aromatic (H-4, H-5, H-6) |

| ~7.0 (broad) | Singlet | 1H | Amide (-NHa) |

| ~6.5 (broad) | Singlet | 1H | Amide (-NHb) |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃ at C2) |

| ~3.8 | Singlet | 3H | Methoxy (-OCH₃ at C3) |

| Solvent: CDCl₃, Reference: TMS (Tetramethylsilane) |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-4, H-5, H-6): The three adjacent protons on the aromatic ring will exhibit complex splitting patterns due to spin-spin coupling. H-5 is expected to be a triplet, coupled to both H-4 and H-6. H-4 and H-6 will likely appear as doublets of doublets. The electron-donating methoxy groups and the electron-withdrawing amide group will influence the chemical shifts of these protons, generally pushing them downfield.

-

Amide Protons (-NH₂): The two protons of the primary amide group are diastereotopic and may appear as two separate broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water in the solvent.[4] Their chemical shift can be highly variable depending on the solvent and concentration.

-

Methoxy Protons (-OCH₃): The two methoxy groups are in different chemical environments and are therefore expected to appear as two distinct singlets, each integrating to three protons. The proximity to the amide group may cause a slight downfield shift for the C2-methoxy group compared to the C3-methoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | Amide Carbonyl (C=O) |

| ~152 | Aromatic (C-2) |

| ~148 | Aromatic (C-3) |

| ~130 | Aromatic (C-1) |

| ~124 | Aromatic (C-5) |

| ~120 | Aromatic (C-6) |

| ~115 | Aromatic (C-4) |

| ~61 | Methoxy (-OCH₃ at C3) |

| ~56 | Methoxy (-OCH₃ at C2) |

| Solvent: CDCl₃, Proton Decoupled |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is typically found in the range of 165-175 ppm, and in this case, is predicted to be around 169 ppm.[5][6]

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons bearing the methoxy groups (C-2 and C-3) will be the most downfield among the protonated aromatic carbons due to the deshielding effect of the oxygen atoms. The quaternary carbon (C-1) attached to the amide group will also be significantly downfield. The remaining protonated carbons (C-4, C-5, and C-6) will appear in the typical aromatic region.

-

Methoxy Carbons (-OCH₃): The two methoxy carbons will appear as sharp singlets in the region of 55-65 ppm. Their distinct chemical shifts are due to their different electronic environments.

Experimental Protocol for NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[7]

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal resolution.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Use a longer acquisition time and a greater number of scans (e.g., 1024 or more) compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

Diagram 2: NMR Experimental Workflow

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350-3150 (broad) | N-H stretch | Primary Amide (-NH₂) |

| 3080-3010 | C-H stretch (sp²) | Aromatic C-H |

| 2980-2850 | C-H stretch (sp³) | Methoxy (-OCH₃) |

| ~1660 (strong) | C=O stretch (Amide I) | Amide Carbonyl |

| ~1600 | N-H bend (Amide II) | Primary Amide (-NH₂) |

| 1600, 1470 | C=C stretch | Aromatic Ring |

| 1280-1200 | C-O stretch (asymmetric) | Aryl-Alkyl Ether |

| 1100-1000 | C-O stretch (symmetric) | Aryl-Alkyl Ether |

| ~1420 | C-N stretch | Amide |

| Sample preparation: KBr pellet or ATR |

Interpretation of the IR Spectrum:

-

N-H Stretching: The primary amide group will show two characteristic broad bands in the region of 3350-3150 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[8][9] The broadness is due to hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methoxy groups will appear just below 3000 cm⁻¹.[10]

-

Carbonyl Stretching (Amide I): A very strong and sharp absorption band around 1660 cm⁻¹ is a key indicator of the amide carbonyl group.[11]

-

N-H Bending (Amide II): The N-H bending vibration of the primary amide typically appears around 1600 cm⁻¹.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to absorptions around 1600 and 1470 cm⁻¹.

-

C-O Stretching: The asymmetric and symmetric stretching of the aryl-alkyl ether linkages of the methoxy groups will produce strong bands in the 1280-1000 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the amide is expected around 1420 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a common method for generating ions.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 181 | [M]⁺ (Molecular Ion) |

| 166 | [M - NH₂]⁺ |

| 151 | [M - OCH₃]⁺ |

| 135 | [C₇H₅O₂]⁺ |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z of 181, corresponding to the molecular weight of this compound.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:

-

Loss of the Amide Group: Cleavage of the C-C bond between the carbonyl group and the aromatic ring can lead to the loss of the amide radical (•CONH₂) resulting in a fragment at m/z 135.

-

Loss of a Methoxy Group: Alpha-cleavage can result in the loss of a methoxy radical (•OCH₃) to give a fragment at m/z 150, or the loss of formaldehyde (CH₂O) from a methoxy group to give a fragment at m/z 151.

-

Formation of the Benzoyl Cation: A common fragmentation pathway for benzamides is the formation of the benzoyl cation or its substituted derivatives.[12][13] In this case, a fragment corresponding to the dimethoxybenzoyl cation at m/z 165 is plausible.

-

Further Fragmentation: Subsequent fragmentation of these primary ions can lead to the formation of smaller, stable ions such as the phenyl cation at m/z 77.

-

Diagram 3: Predicted Mass Spectrometry Fragmentation Pathway

Caption: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).

Sample Introduction:

-

Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source. The sample is then heated to induce vaporization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile solvent is injected into a gas chromatograph for separation before entering the mass spectrometer.

Data Acquisition:

-

The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its identification, characterization, and quality assessment. The interplay of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a multi-faceted view of its molecular architecture. While experimentally derived data for the parent compound is not widely published, the interpretations and predictions provided, based on established principles and data from closely related structures, serve as a reliable reference for researchers in the field. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity in drug discovery and development.

References

-

Cakmak, S., Kutuk, H., Odabaşoğlu, M., Yakan, H., & Buyukgungor, O. (2020). Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides. Research on Chemical Intermediates, 46(3), 1-21. [Link]

-

Cakmak, S., Kutuk, H., Odabaşoğlu, M., Yakan, H., & Buyukgungor, O. (2016). Crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 4), 547–550. [Link]

-

Kutuk, H., et al. (2016). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. Letters in Organic Chemistry, 13(8), 601-608. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Abraham, R. J., & Mobli, M. (2008). The prediction of 1H NMR chemical shifts. A combined empirical and theoretical approach. Magnetic Resonance in Chemistry, 46(11), 1045–1054. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). FT–IR benzamide ( 1 ). [Image]. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethylbenzamide. Retrieved from [Link]

-

Griffiths, L., & Jones, C. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 437-444. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 437-44. [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides]. University of Alabama at Birmingham. [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2,3-dimethylbutane. Retrieved from [Link]

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

-

Awad, H., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1057-65. [Link]

-

Neuman, R. C., & Jonas, V. (1971). Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. 111. Hindered Rotation in Dimethylacetamide, Dimethyl. Canadian Journal of Chemistry, 49(21), 3553-3561. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

A Technical Guide to the Solubility of 2,3-Dimethoxybenzamide in Common Laboratory Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,3-dimethoxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this compound and offers practical, field-proven methodologies for its empirical determination. In the absence of extensive publicly available quantitative data, this guide emphasizes predictive analysis based on molecular structure and provides robust experimental protocols to empower researchers to ascertain precise solubility profiles in their laboratories.

Understanding this compound: A Structural Perspective

This compound possesses a molecular structure characterized by a benzene ring substituted with a primary amide group (-CONH₂) and two adjacent methoxy groups (-OCH₃). This unique arrangement of functional groups dictates its physicochemical properties and, consequently, its solubility behavior in various solvents.

The presence of the amide group, capable of both hydrogen bond donation and acceptance, along with the oxygen atoms of the methoxy groups, which can act as hydrogen bond acceptors, imparts a degree of polarity to the molecule. However, the aromatic ring and the methyl groups of the methoxy substituents contribute to its nonpolar character. The interplay of these features results in a nuanced solubility profile, suggesting that this compound is a moderately polar compound. A predicted XlogP value of 0.8 further supports this assessment of moderate lipophilicity.[1]

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common laboratory solvents. The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant are all critical factors.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the amide and methoxy groups of this compound, facilitating dissolution. For instance, information on the structurally similar m-methoxybenzamide indicates solubility in ethanol.[2] While sparingly soluble in purely aqueous buffers, the presence of polar functional groups suggests some affinity for water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High | These solvents possess high polarity and can act as hydrogen bond acceptors, effectively solvating the polar regions of the molecule. The lack of hydrogen bond donation prevents the solvent from competing with the intramolecular and intermolecular hydrogen bonding of the solute. Notably, m-methoxybenzamide is reported to be soluble in DMSO and DMF.[2] |

| Nonpolar Aprotic | Toluene, Hexanes, Diethyl Ether | Low to Moderate | The nonpolar nature of these solvents makes them less effective at solvating the polar amide and methoxy groups. While the aromatic ring of this compound may have some affinity for aromatic solvents like toluene, overall solubility is expected to be limited. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can interact with the solute through dipole-dipole interactions. Their ability to dissolve a wide range of organic compounds suggests they are likely to be suitable solvents for this compound. |

Experimental Determination of Solubility: A Self-Validating Approach

To obtain precise, quantitative solubility data, experimental determination is essential. The following protocols describe two robust, self-validating methods for assessing the solubility of this compound.

Workflow for Solubility Determination

The logical progression for determining the solubility of a compound involves a qualitative assessment followed by a more rigorous quantitative analysis.

Caption: A logical workflow for determining the solubility of this compound.

Protocol 1: Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the solubility of this compound across a spectrum of solvents.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, DMSO, DMF, ethyl acetate, dichloromethane, toluene, hexanes)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Preparation: Add approximately 10-20 mg of this compound to a series of labeled test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent.

-

Agitation: Vigorously agitate the mixtures using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect each tube to determine if the solid has dissolved completely, partially, or not at all. Record the observations.

-

Heating (Optional): For solvents in which the compound is not fully soluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility. Note if the compound dissolves upon heating and if it precipitates upon cooling.

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents of interest

-

Glass vials with screw caps

-

Thermostatic shaker or orbital shaker in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for 10-15 minutes.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions with a validated analytical method (e.g., HPLC-UV).

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Caption: A step-by-step workflow for the quantitative determination of solubility.

Practical Implications for Researchers

A thorough understanding of the solubility of this compound is paramount for its effective use in a laboratory setting. For instance:

-

Reaction Chemistry: Selecting an appropriate solvent in which all reactants are soluble is crucial for achieving optimal reaction kinetics and yields.

-

Purification: Recrystallization, a common purification technique, relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. Based on the predicted profile, a mixed solvent system such as ethanol/water could be a good starting point for recrystallization.

-

Formulation Development: For drug development applications, understanding the solubility in various pharmaceutically acceptable solvents and buffer systems is a critical first step in designing a suitable dosage form.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, a systematic approach based on its molecular structure provides valuable predictive insights. This guide has outlined the theoretical underpinnings of its solubility and provided detailed, actionable protocols for its empirical determination. By employing these methods, researchers can generate the precise and reliable data necessary to advance their work in synthesis, purification, and formulation, ensuring the efficient and effective application of this versatile compound.

References

-

PubChemLite. This compound. [Link]

Sources

An In-depth Technical Guide to 2,3-Dimethoxybenzamide: From Foundational Synthesis to a Scaffold for Neurologically Active Agents

This technical guide provides a comprehensive overview of 2,3-dimethoxybenzamide, a significant benzamide-class organic compound. While not a therapeutic agent in itself, its structural framework is a critical precursor in the synthesis of neurologically active compounds. This document delves into the historical context of its scientific exploration, detailed synthetic protocols, physicochemical and spectroscopic characterization, and its pivotal role as a scaffold in the development of central nervous system (CNS) targeted agents.

Introduction: The Unassuming Importance of a Benzamide Scaffold

This compound belongs to the benzamide family, characterized by a benzene ring substituted with two adjacent methoxy groups and a carboxamide functional group. Its significance in medicinal chemistry lies not in its own biological activity, but as a foundational building block for more complex molecules with therapeutic potential. The specific arrangement of the methoxy groups influences the electronic and steric properties of the molecule, making it a valuable starting point for the synthesis of targeted ligands for various biological receptors. This guide will illuminate the path from its basic chemical synthesis to its application in the sophisticated field of drug discovery.

Historical Context and Developmental Trajectory

The precise first synthesis of this compound is not prominently documented as a singular "discovery" event. Its emergence is intrinsically linked to the broader exploration of substituted benzamides in the 20th century. The foundational chemistry for its synthesis has been well-established, relying on the conversion of the corresponding benzoic acid to an amide.

A pivotal moment in the scientific history of the this compound scaffold came with the investigation of its derivatives as potential ligands for central nervous system receptors. Notably, research in the early 1990s explored fluoroalkyl-substituted derivatives of this compound as high-affinity ligands for dopamine D2 receptors.[1] This work highlighted the potential of the this compound core in designing molecules that can interact with key neurological targets, thereby paving the way for further research into its derivatives for potential applications in neurology and psychiatry.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its synthesis, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | - |

| Molecular Weight | 181.19 g/mol | - |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 138-142 °C | - |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | - |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.8 (m, 1H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 6.0-6.5 (br s, 2H, -NH₂), 3.9 (s, 3H, -OCH₃), 3.8 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.0 (C=O), 152.0 (C-O), 147.0 (C-O), 125.0 (Ar-C), 124.0 (Ar-C), 120.0 (Ar-C), 115.0 (Ar-C), 61.0 (-OCH₃), 56.0 (-OCH₃) |

| IR (KBr, cm⁻¹) | ~3350, ~3170 (N-H stretch), ~2950 (C-H stretch), ~1650 (C=O stretch), ~1580, ~1470 (C=C aromatic stretch), ~1270 (C-O stretch) |

Chemical Synthesis: A Step-by-Step Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the amidation of its corresponding carboxylic acid, 2,3-dimethoxybenzoic acid (also known as o-veratric acid). The synthesis is typically a two-step process involving the activation of the carboxylic acid followed by reaction with an ammonia source.

Synthesis of the Precursor: 2,3-Dimethoxybenzoic Acid

While commercially available, understanding the synthesis of the precursor provides a more complete picture. One common route to 2,3-dimethoxybenzoic acid starts from 2,3-dimethoxybenzaldehyde through an oxidation reaction.

Primary Synthesis Route: this compound from 2,3-Dimethoxybenzoic Acid

This synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with ammonia.

This step activates the carboxylic acid for amidation.

Materials:

-

2,3-Dimethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dimethoxybenzoic acid (1 equivalent) in anhydrous toluene.

-

Add a catalytic amount of DMF (a few drops).

-

Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2,3-dimethoxybenzoyl chloride is typically used in the next step without further purification.

This is the final step where the amide is formed.

Materials:

-

Crude 2,3-Dimethoxybenzoyl chloride

-

Concentrated aqueous ammonia

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Experimental Protocol:

-

Dissolve the crude 2,3-dimethoxybenzoyl chloride in anhydrous DCM in a flask cooled in an ice bath.

-

Slowly add concentrated aqueous ammonia dropwise to the solution with vigorous stirring. A white precipitate of this compound will form.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure complete reaction.

-

Filter the white precipitate and wash it thoroughly with cold water to remove any ammonium chloride.

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.

Caption: Development of Dopamine D2 receptor ligands.

Conclusion and Future Perspectives

This compound serves as a testament to the fact that not all valuable molecules in drug discovery are the final active pharmaceutical ingredients. This unassuming benzamide has a rich, albeit subtle, history rooted in the fundamental principles of organic synthesis. Its true power is realized when medicinal chemists utilize it as a starting point to build more complex and highly specific molecules that can interact with the intricate machinery of the central nervous system. Future research will likely continue to leverage the this compound scaffold to design novel ligands for a variety of neurological targets, further solidifying its importance in the ongoing quest for new and improved therapies for brain disorders.

References

-

Bishop, J. E., Mathis, C. A., Gerdes, J. M., Whitney, J. M., Eaton, A. M., & Mailman, R. B. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry, 34(5), 1612–1624. [Link]

Sources

2,3-Dimethoxybenzamide as a dopamine D2 receptor antagonist

An In-Depth Technical Guide to 2,3-Dimethoxybenzamide as a Dopamine D2 Receptor Antagonist

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, focusing on its role as a selective antagonist for the dopamine D2 receptor. We will explore its synthesis, mechanism of action, and the critical experimental workflows used to characterize its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic systems and the discovery of novel therapeutics.

Introduction: The Significance of the Dopamine D2 Receptor and its Antagonists

The dopamine D2 receptor (D2R), a member of the G-protein coupled receptor (GPCR) superfamily, is a pivotal target in neuropharmacology.[1] Primarily expressed in brain regions like the striatum and limbic system, the D2R is integral to regulating mood, cognition, and motor function.[2] Dysregulation of dopaminergic pathways, particularly hyperactivity involving the D2R, is a central hypothesis in the pathophysiology of several neuropsychiatric disorders, most notably schizophrenia.[3][4]

Consequently, D2R antagonists constitute a cornerstone of antipsychotic therapy, effectively mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][5] These agents are also employed in managing bipolar disorder, Tourette's syndrome, and as antiemetics.[2][3] The development of novel D2R antagonists with improved selectivity and favorable side-effect profiles remains a critical goal in medicinal chemistry.[6] This guide focuses on this compound as a representative scaffold, detailing the scientific rationale and methodologies for its evaluation.

The Molecular Target: D2R Signaling